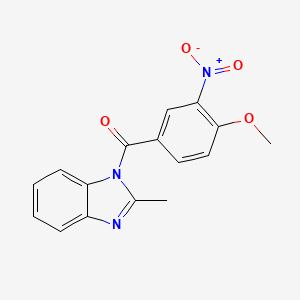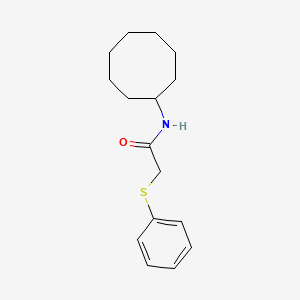
1-(4-methoxy-3-nitrobenzoyl)-2-methyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxy-3-nitrobenzoyl)-2-methyl-1H-benzimidazole, also known as MNBM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNBM is a benzimidazole derivative that has been synthesized through a multi-step process, and has shown a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
1-(4-methoxy-3-nitrobenzoyl)-2-methyl-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Mécanisme D'action
The mechanism of action of 1-(4-methoxy-3-nitrobenzoyl)-2-methyl-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. This compound has also been found to modulate the activity of various signaling pathways, such as the NF-κB and MAPK pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been found to induce apoptosis in cancer cells. In addition, this compound has been found to modulate the activity of various signaling pathways, such as the NF-κB and MAPK pathways, which are involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxy-3-nitrobenzoyl)-2-methyl-1H-benzimidazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound has also been extensively studied, and its biological activities have been well characterized. However, this compound also has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the biological activities of natural compounds. This compound may also have limited solubility in certain solvents, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(4-methoxy-3-nitrobenzoyl)-2-methyl-1H-benzimidazole. One future direction is to further investigate its mechanism of action, and to identify the specific signaling pathways that are modulated by this compound. Another future direction is to investigate the potential applications of this compound in the treatment of various diseases, such as cancer and inflammatory disorders. This compound may also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, this compound may be used as a tool compound for the study of various signaling pathways and biological processes.
Méthodes De Synthèse
1-(4-methoxy-3-nitrobenzoyl)-2-methyl-1H-benzimidazole is synthesized through a multi-step process that involves the reaction of 4-methoxy-3-nitrobenzoic acid with 2-methyl-1H-benzimidazole. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a dehydrating agent, such as acetic anhydride. The product is then purified through a series of chromatography and recrystallization steps to obtain pure this compound.
Propriétés
IUPAC Name |
(4-methoxy-3-nitrophenyl)-(2-methylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-10-17-12-5-3-4-6-13(12)18(10)16(20)11-7-8-15(23-2)14(9-11)19(21)22/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPBJECUENJBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5733314.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5733329.png)
![N-[3-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5733332.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide](/img/structure/B5733340.png)



![N-cyclohexyl-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5733375.png)
![2,4-dichloro-6-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5733383.png)
![8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5733388.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5733398.png)

![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5733411.png)